5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one a selective inhibitor of MAO (type A). Fragment of the alkaloid, , synthetic.
IC50 = 8.4x10-5 M, on fragments of mitochondria membranes of rat liver, with ammoniacal method, as compared with Garmaline which IC50 is 4.8x10-4 M.
a selective inhibitor of MAO (type A). Fragment of the alkaloid,, synthetic.
Brand Name: Vulcanchem
CAS No.: 16078-37-8
VCID: VC21034055
InChI: InChI=1S/C11H11NO/c13-10-7-9-4-1-3-8-5-2-6-12(10)11(8)9/h1,3-4H,2,5-7H2
SMILES: C1CC2=C3C(=CC=C2)CC(=O)N3C1
Molecular Formula: C11H11NO
Molecular Weight: 173.21 g/mol

5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

CAS No.: 16078-37-8

Cat. No.: VC21034055

Molecular Formula: C11H11NO

Molecular Weight: 173.21 g/mol

* For research use only. Not for human or veterinary use.

5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one - 16078-37-8

Specification

Description a selective inhibitor of MAO (type A). Fragment of the alkaloid, , synthetic.
IC50 = 8.4x10-5 M, on fragments of mitochondria membranes of rat liver, with ammoniacal method, as compared with Garmaline which IC50 is 4.8x10-4 M.
a selective inhibitor of MAO (type A). Fragment of the alkaloid,, synthetic.
CAS No. 16078-37-8
Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
IUPAC Name 1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one
Standard InChI InChI=1S/C11H11NO/c13-10-7-9-4-1-3-8-5-2-6-12(10)11(8)9/h1,3-4H,2,5-7H2
Standard InChI Key HJJITGDIXLDFIX-UHFFFAOYSA-N
SMILES C1CC2=C3C(=CC=C2)CC(=O)N3C1
Canonical SMILES C1CC2=C3C(=CC=C2)CC(=O)N3C1

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